molecular formula C21H18ClNO2 B4233502 3-(benzyloxy)-N-(2-chlorobenzyl)benzamide

3-(benzyloxy)-N-(2-chlorobenzyl)benzamide

Cat. No.: B4233502
M. Wt: 351.8 g/mol
InChI Key: ODZQJXOBLAIHHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(benzyloxy)-N-(2-chlorobenzyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyloxy group and a 2-chlorobenzyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzyloxy)-N-(2-chlorobenzyl)benzamide typically involves the reaction of 3-hydroxybenzamide with benzyl chloride in the presence of a base such as potassium carbonate to form 3-(benzyloxy)benzamide. This intermediate is then reacted with 2-chlorobenzyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(benzyloxy)-N-(2-chlorobenzyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoyl group.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-(benzoyloxy)-N-(2-chlorobenzyl)benzamide.

    Reduction: Formation of 3-(benzyloxy)-N-(2-chlorobenzyl)benzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-(benzyloxy)-N-(2-chlorobenzyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(benzyloxy)-N-(2-chlorobenzyl)benzamide involves its interaction with specific molecular targets. The benzyloxy and 2-chlorobenzyl groups can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(benzyloxy)-N-benzylbenzamide: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    3-(benzyloxy)-N-(2-methylbenzyl)benzamide: Contains a methyl group instead of a chlorine atom, leading to different chemical properties.

    3-(benzyloxy)-N-(2-fluorobenzyl)benzamide: Contains a fluorine atom, which can influence its chemical stability and biological interactions.

Uniqueness

3-(benzyloxy)-N-(2-chlorobenzyl)benzamide is unique due to the presence of both the benzyloxy and 2-chlorobenzyl groups, which confer specific chemical and biological properties. The chlorine atom can enhance its reactivity in substitution reactions, while the benzyloxy group can influence its binding affinity to biological targets.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClNO2/c22-20-12-5-4-9-18(20)14-23-21(24)17-10-6-11-19(13-17)25-15-16-7-2-1-3-8-16/h1-13H,14-15H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODZQJXOBLAIHHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(benzyloxy)-N-(2-chlorobenzyl)benzamide
Reactant of Route 2
Reactant of Route 2
3-(benzyloxy)-N-(2-chlorobenzyl)benzamide
Reactant of Route 3
Reactant of Route 3
3-(benzyloxy)-N-(2-chlorobenzyl)benzamide
Reactant of Route 4
Reactant of Route 4
3-(benzyloxy)-N-(2-chlorobenzyl)benzamide
Reactant of Route 5
Reactant of Route 5
3-(benzyloxy)-N-(2-chlorobenzyl)benzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-(benzyloxy)-N-(2-chlorobenzyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.